7-chloro-4-(naphthalene-2-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Description
Properties
IUPAC Name |
7-chloro-4-(naphthalene-2-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O2/c27-21-12-13-23-22(15-21)25(18-7-2-1-3-8-18)29(16-24(30)28-23)26(31)20-11-10-17-6-4-5-9-19(17)14-20/h1-15,25H,16H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNXPSBQLUHWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzodiazepine Derivatives
Structural Modifications and Substituent Effects
The pharmacological profile of benzodiazepines is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Benzodiazepines
*Calculated based on molecular formulas.
Key Research Findings
Lipophilicity and Bioavailability :
- The naphthalene-2-carbonyl group in the target compound significantly increases lipophilicity (logP >4 estimated), which may enhance blood-brain barrier penetration but also increase plasma protein binding, reducing free drug concentration .
- In contrast, Methylclonazepam’s nitro group (logP ~2.5) balances lipophilicity and solubility, favoring rapid absorption .
Receptor Binding and Potency :
- The bulky naphthalene moiety in the target compound likely enhances GABAA receptor binding via aromatic interactions, as seen in analogs with extended aromatic systems .
- Methylclonazepam’s nitro group at position 7 is associated with higher potency (EC50 ~10 nM in rodent models) but introduces risks of nitro-reduction metabolites .
Metabolic Stability :
- The 1-oxopropyl substituent in the fluorophenyl analog () is prone to oxidative metabolism, shortening its half-life compared to the target compound’s naphthalene group .
- Imp. F(EP) () lacks complex substituents, resulting in simpler metabolism but lower potency .
Electron-Withdrawing Effects: Fluorine in 2-fluorophenyl (Imp.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
